Cas no 2229214-65-5 (3,3,4,4-tetrafluorobutane-1-thiol)

3,3,4,4-tetrafluorobutane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 3,3,4,4-tetrafluorobutane-1-thiol
- EN300-1947465
- 2229214-65-5
- SCHEMBL716948
-
- インチ: 1S/C4H6F4S/c5-3(6)4(7,8)1-2-9/h3,9H,1-2H2
- InChIKey: UVFTXLXOYROEMJ-UHFFFAOYSA-N
- ほほえんだ: SCCC(C(F)F)(F)F
計算された属性
- せいみつぶんしりょう: 162.01263401g/mol
- どういたいしつりょう: 162.01263401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 82.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 1Ų
3,3,4,4-tetrafluorobutane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1947465-0.25g |
3,3,4,4-tetrafluorobutane-1-thiol |
2229214-65-5 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1947465-1.0g |
3,3,4,4-tetrafluorobutane-1-thiol |
2229214-65-5 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1947465-0.5g |
3,3,4,4-tetrafluorobutane-1-thiol |
2229214-65-5 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1947465-10.0g |
3,3,4,4-tetrafluorobutane-1-thiol |
2229214-65-5 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1947465-2.5g |
3,3,4,4-tetrafluorobutane-1-thiol |
2229214-65-5 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1947465-10g |
3,3,4,4-tetrafluorobutane-1-thiol |
2229214-65-5 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1947465-5.0g |
3,3,4,4-tetrafluorobutane-1-thiol |
2229214-65-5 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1947465-0.1g |
3,3,4,4-tetrafluorobutane-1-thiol |
2229214-65-5 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1947465-5g |
3,3,4,4-tetrafluorobutane-1-thiol |
2229214-65-5 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1947465-0.05g |
3,3,4,4-tetrafluorobutane-1-thiol |
2229214-65-5 | 0.05g |
$827.0 | 2023-09-17 |
3,3,4,4-tetrafluorobutane-1-thiol 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
3,3,4,4-tetrafluorobutane-1-thiolに関する追加情報
Recent Advances in the Application of 3,3,4,4-Tetrafluorobutane-1-thiol (CAS: 2229214-65-5) in Chemical Biology and Pharmaceutical Research
3,3,4,4-Tetrafluorobutane-1-thiol (CAS: 2229214-65-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique physicochemical properties and potential applications in drug discovery and material science. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, characterization, and biological relevance.
The compound's fluorinated thiol structure imparts distinctive reactivity and stability, making it a valuable building block for the development of novel bioactive molecules. Recent studies have demonstrated its utility in the synthesis of fluorinated analogs of biologically active compounds, which often exhibit enhanced metabolic stability and membrane permeability compared to their non-fluorinated counterparts.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers utilized 3,3,4,4-tetrafluorobutane-1-thiol as a key intermediate in the development of potent enzyme inhibitors. The study reported that the incorporation of this fluorinated thiol moiety led to a significant improvement in binding affinity and selectivity towards the target enzyme, opening new avenues for the design of next-generation therapeutics.
Another notable application was reported in the field of materials science, where the compound was employed as a surface modifier for nanoparticles. The fluorinated thiol group facilitated the formation of stable self-assembled monolayers, which enhanced the biocompatibility and targeting efficiency of the nanoparticles for drug delivery applications.
Recent advances in synthetic methodologies have also improved the accessibility of 3,3,4,4-tetrafluorobutane-1-thiol. A novel catalytic system developed by researchers at MIT enables the efficient synthesis of this compound with high yield and purity, addressing previous challenges associated with its production.
From a biological perspective, preliminary studies suggest that the compound may exhibit interesting pharmacological properties. In vitro assays have shown that derivatives of 3,3,4,4-tetrafluorobutane-1-thiol possess moderate antimicrobial activity against certain drug-resistant bacterial strains, warranting further investigation.
The safety profile of this compound has been evaluated in several recent toxicological studies. While generally well-tolerated in cellular models, researchers caution that careful consideration must be given to dosage and exposure levels in potential therapeutic applications.
Looking forward, the unique properties of 3,3,4,4-tetrafluorobutane-1-thiol position it as a promising candidate for various applications in pharmaceutical development, including as a building block for PROTACs (proteolysis targeting chimeras) and other targeted protein degradation strategies. Ongoing research is exploring its potential in these cutting-edge therapeutic modalities.
In conclusion, 3,3,4,4-tetrafluorobutane-1-thiol (CAS: 2229214-65-5) represents an exciting area of research in chemical biology and pharmaceutical science. Its versatile applications, from drug discovery to materials engineering, coupled with recent synthetic advances, suggest that this compound will continue to attract significant research attention in the coming years.
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